molecular formula C15H18N2O4S2 B2587015 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide CAS No. 1251543-22-2

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide

Cat. No.: B2587015
CAS No.: 1251543-22-2
M. Wt: 354.44
InChI Key: QBCMNORHCAOIAC-UHFFFAOYSA-N
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Description

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide is a versatile chemical compound with a wide range of applications in scientific research. This compound is known for its unique structure, which combines a thiophene ring with a sulfamoyl group and an ethoxyphenyl moiety. Its diverse applications make it a valuable compound for innovation in various fields, including drug development and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a nucleophilic substitution reaction using a suitable sulfamoyl chloride derivative.

    Attachment of the Ethoxyphenyl Moiety: The ethoxyphenyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and an organoboron reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to form corresponding amines.

    Substitution: The ethoxyphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ethoxyphenyl derivatives.

Scientific Research Applications

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in materials science for the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methoxybenzyl)thiophene-2-carboxamide: Similar structure but with a methoxybenzyl group instead of a methyl group.

    3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide: Similar structure but with a methylphenyl group instead of a methyl group.

Uniqueness

The uniqueness of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This compound’s versatility and potential for innovation make it a valuable asset in various fields of scientific research.

Properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-4-21-12-7-5-11(6-8-12)17(3)23(19,20)13-9-10-22-14(13)15(18)16-2/h5-10H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCMNORHCAOIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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